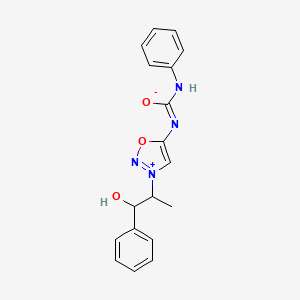

2-Hydroxymesocarb

Description

Origin and Formation of 2-Hydroxymesocarb in Biological and Environmental Systems

This compound is not a compound that is synthesized for direct administration but rather is formed within biological systems following the intake of its precursor. Its presence is a direct indicator of the metabolic processing of the parent drug.

Precursor Compounds and their Significance in Chemical Research

The sole precursor to this compound is mesocarb, a psychostimulant that has been a subject of research due to its effects on the central nervous system. wada-ama.org Mesocarb is a mesoionic sydnone (B8496669) imine derivative, and its chemical structure is the foundation from which this compound is derived. wada-ama.org The study of precursor compounds like mesocarb is significant as it allows researchers to understand the metabolic fate of a drug, predict potential metabolites, and develop methods for their detection. erowid.org

The biotransformation of mesocarb is a complex process involving several metabolic reactions. researchgate.net The primary mechanism for the formation of this compound is hydroxylation, a Phase I metabolic reaction where a hydroxyl group (-OH) is introduced into the structure of the parent compound. nih.gov This process is primarily carried out by cytochrome P450 enzymes in the liver. nih.gov The hydroxylation of mesocarb can occur at various positions on its chemical structure, leading to the formation of several mono-, di-, and tri-hydroxylated isomers. wada-ama.org this compound is one of these mono-hydroxylated metabolites.

In a study involving the administration of mesocarb to rats, the major metabolites identified in both urine and plasma were hydroxylated derivatives of the phenylcarbamoyl group of the parent drug. researchgate.net This highlights the importance of the phenylcarbamoyl moiety in the metabolism of mesocarb and the likely position of hydroxylation for forming metabolites like this compound.

The Role of Metabolites and Degradation Products in Scientific Inquiry

Secondly, metabolites can sometimes be more active, less active, or have different pharmacological or toxicological properties than the parent compound. nih.gov While the specific activity of this compound is not extensively detailed in the available literature, the study of metabolites is generally critical in drug discovery and development to identify any active metabolites that may contribute to the therapeutic effect or adverse reactions.

Finally, metabolites often serve as biomarkers for the administration of the parent compound. wada-ama.org In the context of doping control, for instance, the detection of specific metabolites like hydroxylated isomers of mesocarb can provide evidence of the use of the prohibited substance. nih.gov These metabolites may have longer detection windows in biological fluids like urine compared to the parent drug, making them more reliable targets for analytical testing. nih.gov

Academic Rationale for Studying this compound

The academic interest in this compound is primarily driven by the need to understand the intricate details of drug metabolism and to enhance the capabilities of analytical science.

Elucidation of Biotransformation and Degradation Mechanisms

Studying this compound and its isomers is fundamental to elucidating the complete biotransformation pathway of mesocarb. researchgate.net By identifying the various hydroxylated metabolites, researchers can map out the specific enzymatic reactions involved and the preferential sites of hydroxylation on the mesocarb molecule. wada-ama.org This knowledge contributes to the broader understanding of how the human body and other organisms process xenobiotics with similar chemical structures.

The formation of this compound is an example of a Phase I metabolic reaction. nih.gov Following this, the metabolite can undergo further Phase II reactions, such as glucuronidation or sulfation, where it is conjugated with endogenous molecules to increase its water solubility and facilitate its excretion from the body. drughunter.comontosight.ai Investigating these subsequent metabolic steps is also a key aspect of biotransformation research.

Advancing Analytical Methodologies for Complex Matrices

The detection and quantification of this compound in complex biological matrices such as urine and plasma present significant analytical challenges. nih.gov The low concentrations of the metabolite, the presence of numerous other endogenous and exogenous compounds, and the existence of isomeric forms necessitate the development of highly sensitive and specific analytical methods. sciex.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drug metabolites like this compound. tesisenred.netresearchgate.net The development of such methods involves optimizing sample preparation techniques, chromatographic separation to resolve isomers, and mass spectrometric conditions to achieve unambiguous identification and accurate quantification. The synthesis and characterization of reference standards for this compound and other metabolites are crucial for the validation of these analytical methods. researchgate.netnih.govdshs-koeln.de The challenges associated with analyzing these compounds drive innovation in analytical chemistry, leading to the development of more robust and reliable techniques for trace-level analysis in complex samples.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72460-72-1 |

|---|---|

Molecular Formula |

C18H18N4O3 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N'-[3-(1-hydroxy-1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |

InChI |

InChI=1S/C18H18N4O3/c1-13(17(23)14-8-4-2-5-9-14)22-12-16(25-21-22)20-18(24)19-15-10-6-3-7-11-15/h2-13,17,23H,1H3,(H-,19,20,21,24) |

InChI Key |

YRPWBKHNPMJKBK-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-] |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Advanced Analytical Method Development and Validation for 2 Hydroxymesocarb

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 2-Hydroxymesocarb, providing the necessary separation from the parent compound, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) have all been employed or have potential applications in its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound and other mesocarb metabolites in biological matrices such as urine and plasma. researchgate.netnih.gov The polarity of this compound makes it well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Method development for this compound typically involves optimizing several key parameters to achieve adequate separation and peak shape. A common stationary phase is a C18 column, which provides sufficient retention and resolution for the analyte and its related compounds. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all metabolites with varying polarities. researchgate.net

Validation of HPLC methods is crucial to ensure their reliability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated liquid chromatography-electrospray ionization ion trap mass spectrometry method demonstrated linearity for mesocarb in urine over a concentration range of 0.05 to 5 ng/mL.

Table 1: Example of HPLC Parameters for Mesocarb Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (2.1 x 150 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol / 0.2 mM Ammonium Acetate (Gradient) researchgate.net |

| Flow Rate | 0.2 mL/min researchgate.net |

| Detection | UV or Mass Spectrometry researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These characteristics make UPLC particularly advantageous for the trace analysis of this compound in complex biological samples.

In UPLC methods for this compound, a C18 column with a small particle size (e.g., 1.7 µm) is often employed. The mobile phase typically consists of water and acetonitrile, often with a small amount of formic acid (e.g., 0.01%) to improve peak shape and ionization efficiency when coupled with mass spectrometry. A gradient elution is used to effectively separate the various mesocarb metabolites. The enhanced efficiency of UPLC allows for rapid chromatographic runs, often under 10 minutes, which is beneficial for high-throughput screening applications.

Gas Chromatography (GC) for Thermally Stable Derivatives

Gas Chromatography (GC) is a powerful analytical technique known for its high separation efficiency. However, its application to polar and thermally labile compounds like this compound is limited due to their low volatility. To overcome this, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.govresearchgate.net

Derivatization typically targets active hydrogen atoms in functional groups such as hydroxyl (-OH) and amine (-NH) groups. researchgate.net For this compound, the hydroxyl group is the primary site for derivatization. Common derivatization reactions include:

Silylation: This is one of the most common derivatization techniques for GC analysis of polar metabolites. A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com This process reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA), to form an ester. These derivatives are often highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Alkylation: This process forms an ether at the hydroxyl group.

Once derivatized, the this compound derivative can be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar stationary phase like a dimethylpolysiloxane. The separated derivative is then detected, most commonly by a mass spectrometer (GC-MS), which provides both quantification and structural information.

Table 2: Potential Derivatization Reagents for GC-MS Analysis of this compound

| Derivatization Type | Reagent Example | Resulting Derivative |

|---|---|---|

| Silylation | BSTFA or MSTFA nih.govyoutube.com | Trimethylsilyl (TMS) ether |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester |

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques (LC-MS or GC-MS), it allows for the definitive identification and quantification of the analyte, even at very low concentrations in complex matrices.

Electrospray Ionization (ESI-MS and ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is most commonly operated in the positive ion mode for the analysis of mesocarb and its metabolites, where protonated molecules [M+H]⁺ are formed.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites and for enhancing the selectivity of quantitative methods. In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these fragments are then analyzed in a second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored, significantly improving the signal-to-noise ratio and reducing matrix interference.

Studies have shown that the major fragmentation pathways of protonated mesocarb and its hydroxylated metabolites involve cleavages of the side chain and the sydnone (B8496669) ring structure, providing valuable diagnostic ions for their identification.

Atmospheric Pressure Photoionization (APPI-MS) and Chemical Ionization (APCI-MS)

While ESI is highly effective for polar compounds, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) offer alternative ionization mechanisms that can be advantageous for certain analytes and matrices.

APCI-MS: In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge. APCI is generally suitable for less polar compounds than ESI but more polar than those typically analyzed by GC-MS. For a molecule like this compound, which possesses moderate polarity, APCI could be a viable ionization technique. The fragmentation patterns in APCI-MS can be similar to those in ESI-MS, often involving protonated molecules and subsequent fragmentation through CID.

APPI-MS: APPI uses ultraviolet photons to ionize gas-phase molecules. It is particularly effective for nonpolar compounds but can also ionize a wide range of moderately polar analytes. wikipedia.org APPI can be less susceptible to matrix effects than ESI, which can be a significant advantage when analyzing complex biological samples. The applicability of APPI to this compound would depend on its ionization potential. If direct photoionization is not efficient, the use of a dopant in the mobile phase can facilitate the ionization process through charge exchange or proton transfer reactions.

The choice between ESI, APCI, and APPI depends on the specific properties of the analyte, the composition of the mobile phase, and the nature of the sample matrix. For the analysis of this compound, ESI remains the most commonly reported and validated technique due to the polar nature of the molecule.

Fragmentation Pathway Analysis for Metabolite Identification

The identification of metabolites such as this compound in complex biological matrices is heavily reliant on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The analysis of fragmentation pathways provides essential structural information, allowing for the confident identification of metabolites. In the case of hydroxymesocarb, which is a metabolite of mesocarb, electrospray ionization (ESI) coupled with ion trap mass spectrometry is a common technique. researchgate.net

When analyzing mesocarb and its metabolites, the parent drug and its hydroxylated forms undergo characteristic fragmentation upon collision-induced dissociation (CID). For hydroxymesocarb, the protonated molecular ion [M+H]⁺ is observed. The subsequent fragmentation of this precursor ion reveals key structural motifs. For instance, studies on mesocarb metabolites show that hydroxymesocarb isomers exhibit a protonated molecular ion at m/z 339. researchgate.net The fragmentation of this ion leads to several diagnostic product ions.

Key fragment ions observed in the MS/MS spectra of p-hydroxymesocarb (B566049) include m/z 193 and m/z 135. researchgate.net The ion at m/z 193 likely results from the cleavage of the sydnone imine ring structure, while the ion at m/z 135 corresponds to a fragment containing the hydroxylated phenyl ring. researchgate.net These specific mass losses and the resulting fragment ions act as a fingerprint, enabling the differentiation of hydroxymesocarb from other metabolites and endogenous matrix components. The systematic study of these fragmentation patterns is crucial for building a reliable method for metabolite identification. mdpi.comyoutube.com The process involves breaking two or more bonds and can produce odd-electron ions, which provide important structural clues. youtube.com

Table 1: Key Fragmentation Data for a Hydroxymesocarb Isomer

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity/Origin |

|---|---|---|

| 339 | 193 | Fragment containing the sydnone imine ring after cleavage |

| 339 | 135 | Fragment containing the hydroxylated phenyl ring |

| 339 | 119 | Further fragmentation of the parent structure |

| 339 | 91 | Tropylium ion, characteristic of a benzyl (B1604629) moiety |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Research

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in drug metabolism studies for the accurate identification and characterization of metabolites like this compound. researchgate.net Unlike unit-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy (typically ≤5 ppm) and high resolving power (>10,000 FWHM). chromatographyonline.comnih.gov

The primary advantage of HRMS in metabolite research is its ability to determine the elemental composition of a molecule from its accurately measured mass-to-charge ratio (m/z). chromatographyonline.comthermofisher.com By comparing the elemental composition of a potential metabolite with that of the parent drug, the type of biotransformation (e.g., hydroxylation, demethylation) can be precisely identified. chromatographyonline.com For this compound, HRMS can unequivocally confirm the addition of one oxygen atom to the mesocarb structure.

Furthermore, the high resolving power of HRMS allows for the separation of isobaric ions—ions with the same nominal mass but different elemental compositions. chromatographyonline.com This is particularly critical in metabolomics, where complex biological matrices contain numerous endogenous compounds that can interfere with the analyte of interest. nih.gov By providing an accurate mass measurement, HRMS can filter out these interferences, significantly improving the confidence in metabolite identification. thermofisher.com The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful technique for detecting and identifying pharmacologically active metabolites. researchgate.net

Spectroscopic Methods in Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, including metabolites like this compound. nih.govemerypharma.com While mass spectrometry provides information on molecular weight and elemental composition, NMR reveals the precise arrangement of atoms and their connectivity within the molecule. nih.gov

A complete structural characterization typically involves a suite of 1D and 2D NMR experiments.

¹H-NMR (Proton NMR): This is often the first step, providing information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting or multiplicity), and their relative numbers (integration). emerypharma.com

¹³C-NMR (Carbon NMR): This experiment identifies the number of non-equivalent carbon atoms in the molecule. emerypharma.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: These are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbons they are attached to. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. emerypharma.comcore.ac.uk

Through the combined interpretation of these spectra, a complete and confident assignment of the structure of this compound can be achieved, confirming the position of the hydroxyl group on the molecule. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the characterization of chemical compounds. youtube.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. youtube.com The IR spectrum plots the transmittance or absorbance of light versus the frequency (expressed as wavenumber, cm⁻¹). Specific functional groups absorb IR radiation at characteristic wavenumbers. For this compound, IR spectroscopy could be used to identify key functional groups.

Table 2: Potential IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C=O (carbonyl in sydnone ring) | ~1750 - 1780 | Stretching |

| C=N (imine) | ~1640 - 1690 | Stretching |

| Aromatic C=C | ~1450 - 1600 | Stretching |

| C-O | ~1000 - 1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. researchgate.net Molecules containing chromophores (light-absorbing groups), such as aromatic rings and double bonds, absorb light in the UV-Vis range (approximately 200-800 nm). youtube.comyoutube.com The presence of the phenyl ring and the sydnone imine structure in this compound makes it suitable for UV-Vis analysis. The technique is particularly useful for quantitative analysis due to the linear relationship between absorbance and concentration, as described by the Beer-Lambert law. researchgate.netyoutube.com This makes UV-Vis spectroscopy a valuable tool for determining the concentration of this compound in solutions. libretexts.org

Method Validation and Quality Assurance in Analytical Research

The validation of an analytical method is a critical process in pharmaceutical and biomedical analysis to ensure that the method is suitable for its intended purpose. scispace.com For the quantitative determination of this compound in biological samples, a thorough method validation must be conducted according to guidelines from regulatory agencies. europa.eu This process involves formally documenting that the method provides reliable, accurate, and reproducible results. scispace.com

Key parameters evaluated during method validation include selectivity, sensitivity, linearity, range, accuracy, precision, and robustness. youtube.com The validation applies to all analytes of interest, including a parent drug and its metabolites. europa.eu Calibration standards and quality control (QC) samples are prepared by spiking a blank biological matrix with known concentrations of the analyte to mimic the actual study samples. europa.eu

Sensitivity, Selectivity, and Recovery Assessments

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1. youtube.com

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is typically the concentration of the lowest calibration standard and should not exceed 20% for its coefficient of variation (CV) and accuracy. europa.euyoutube.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix, such as endogenous compounds or other metabolites. scispace.com In chromatographic methods like LC-MS, selectivity is demonstrated by showing that no significant interfering peaks are present at the retention time of this compound and its internal standard in blank matrix samples. nih.gov

Recovery refers to the efficiency of the extraction process, measuring the proportion of the analyte that is successfully transferred from the sample matrix to the final extract. It is assessed by comparing the analytical response of an analyte extracted from a spiked matrix sample to the response of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery.

Precision and Accuracy Metrics

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and suitable for their intended purpose. For this compound, as with any analyte, precision and accuracy are fundamental metrics that define the performance of a quantification method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the test results to the true or accepted reference value. nih.gov These parameters are typically evaluated at different concentration levels, including intra-day (repeatability) and inter-day (intermediate precision) assessments.

While extensive, publicly available validation reports specifically detailing the precision and accuracy for this compound are limited, data from studies on its parent compound, mesocarb, and its primary hydroxylated metabolites provide critical insights into the expected performance of analytical methods. Research in anti-doping and pharmacokinetic analysis often involves the simultaneous detection of mesocarb and its metabolites, including various hydroxylated forms.

A study focused on identifying mesocarb metabolites in human urine developed and validated a screening method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov This research provided recovery data for a key metabolite, p-hydroxymesocarb, which serves as a strong indicator of the method's accuracy. The extraction recovery is a measure of the analytical procedure's efficiency in extracting the analyte from the biological matrix.

The findings from this study are summarized below:

Table 1: Extraction Recovery of p-Hydroxymesocarb in Human Urine

| Compound | Extraction Recovery (%) (n=4) |

|---|---|

| p-Hydroxymesocarb | 105.9 ± 10.8 |

| p-Hydroxymesocarb Sulfate (B86663) | 100.3 ± 0.8 |

These high recovery values indicate that the liquid-liquid extraction procedure is highly effective and accurate for isolating these hydroxylated metabolites from a complex biological matrix like urine. nih.gov

Further research conducted under the auspices of the World Anti-Doping Agency (WADA) to synthesize mesocarb metabolites for reference standards also reported on the efficiency of their analytical procedures. dshs-koeln.de In this project, an LC-MS/MS method was developed to characterize the synthesized metabolites. The study confirmed that extraction recoveries for all synthesized hydroxylated metabolites were greater than 80%, further establishing the accuracy of methods used for this class of compounds. dshs-koeln.de

Precision is typically evaluated by repeatedly analyzing quality control (QC) samples at low, medium, and high concentrations over a short period (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). While specific %RSD values for this compound are not detailed in the available literature, regulatory guidelines generally require %RSD to be within ±15% for QC samples, and within ±20% for the lower limit of quantification (LLOQ).

For illustrative purposes, a typical data structure for presenting precision and accuracy results is shown below. The values are hypothetical and represent common acceptance criteria in bioanalytical method validation.

Table 2: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data Structure

| Intra-Day (n=6) | Inter-Day (n=18, 3 days) | |||||

|---|---|---|---|---|---|---|

| Nominal Conc. (ng/mL) | Mean Conc. Found (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) | Mean Conc. Found (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |

| Low QC (e.g., 5) | - | <15% | 85-115% | - | <15% | 85-115% |

| Medium QC (e.g., 50) | - | <15% | 85-115% | - | <15% | 85-115% |

| High QC (e.g., 200) | - | <15% | 85-115% | - | <15% | 85-115% |

The development of robust analytical methods with well-defined precision and accuracy is essential for the reliable quantification of this compound in various applications, from clinical pharmacokinetics to sports anti-doping control. The available data on related metabolites suggest that methods like LC-MS/MS can achieve the high levels of accuracy and precision required for these demanding applications. nih.govdshs-koeln.de

Metabolic Pathways and Biotransformation Research of 2 Hydroxymesocarb

Enzymatic and Microbial Biotransformation Studies

The transformation of 2-Hydroxymesocarb can be mediated by both isolated enzyme systems and whole microbial organisms. These studies are fundamental to understanding its environmental fate and potential for bioremediation.

Research into the microbial degradation of sydnone (B8496669) imines, including this compound, is an area with limited specific data. While the general principles of microbial biotransformation suggest that various bacteria and fungi could potentially degrade such compounds, specific species capable of metabolizing this compound have not been extensively documented in the available scientific literature. mdpi.commdpi.comnih.gov Microbial degradation of complex organic molecules often involves enzymes such as oxygenases and hydrolases. nih.govmdpi.com For instance, bacterial species like Pseudomonas putida and Bacillus subtilis are known to be involved in the oxidation and hydroxylation of complex organic compounds. mdpi.com However, their specific action on this compound has not been reported. The degradation of compounds containing N-phenylcarbamoyl groups has been noted in some bacteria, suggesting a potential, though unconfirmed, pathway for the breakdown of this compound. oup.com

The primary enzymes involved in the metabolism of many drugs, including the parent compound mesocarb, are the Cytochrome P450 (CYP) monooxygenases, which are predominantly found in the liver. sigmaaldrich.comdynamed.comwikipedia.org These enzymes are responsible for catalyzing oxidative reactions, such as hydroxylation. sigmaaldrich.comdynamed.comwikipedia.org It is therefore highly probable that CYP enzymes are also involved in the further metabolism of this compound. Studies on mesocarb have shown that its metabolism leads to various hydroxylated derivatives, a process typically mediated by CYP enzymes. nih.govnih.gov

Table 1: Potential Microbial and Enzymatic Systems in Biotransformation

| System Type | Specific Examples | Role in Biotransformation | Citation |

| Microbial | General Bacteria & Fungi | Potential for degradation of aromatic and N-containing compounds. Specific species for this compound are not identified. | mdpi.comnih.gov |

| Pseudomonas & Bacillus species | Known for degrading complex organic molecules, but specific action on this compound is not documented. | mdpi.com | |

| Enzymatic | Cytochrome P450 (CYP) family | Major enzymes in drug metabolism, likely responsible for the hydroxylation and further oxidation of this compound. | sigmaaldrich.comdynamed.comwikipedia.org |

| Hydrolases | Potentially involved in the cleavage of the carbamoyl (B1232498) group, though specific data for this compound is lacking. | nih.gov |

Detailed kinetic studies specifically for the biotransformation of this compound are not extensively available in the public domain. Enzyme kinetics, often described by the Michaelis-Menten model, provides crucial parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which quantify the enzyme's affinity for the substrate and its catalytic efficiency. mdpi.comuq.edu.au

In a study involving the synthetic analogue, 4'-(p-toluenesulfonylamide)-4-hydroxychalcone (TSAHC), incubation with human liver microsomes yielded two hydroxylated metabolites with determined Km and Vmax values, demonstrating the feasibility of such kinetic analyses for similar compounds. researchgate.net For this compound itself, a study in rats determined its absorption (ka) and elimination (ke) rate constants from plasma to be 0.0300 and 0.00485 min⁻¹, respectively. The plasma half-life (t1/2) was found to be 144 minutes. sigmaaldrich.com

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Citation |

| Absorption rate constant (ka) | 0.0300 | min⁻¹ | sigmaaldrich.com |

| Elimination rate constant (ke) | 0.00485 | min⁻¹ | sigmaaldrich.com |

| Half-life (t1/2) | 144 | min | sigmaaldrich.com |

The enzymatic reactions involved in the metabolism of this compound are presumed to follow established biochemical principles. The hydroxylation of aromatic rings, a key step in the metabolism of mesocarb and likely its derivatives, is a hallmark of Cytochrome P450 activity. wikipedia.orguq.edu.au This reaction typically involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. wikipedia.org

Further metabolism of this compound likely involves additional oxidation reactions, leading to di- and tri-hydroxylated species, as has been observed for the parent compound, mesocarb. core.ac.ukresearchgate.net Conjugation reactions, such as glucuronidation and sulfation, are also common phase II metabolic pathways that increase the water solubility of metabolites to facilitate their excretion. researchgate.netontosight.aiontosight.ai Indeed, studies on mesocarb have confirmed the presence of its hydroxylated metabolites as glucuronide and sulfate (B86663) conjugates in urine. researchgate.netontosight.ai

Metabolism in In Vitro and Ex Vivo Biological Systems (Non-Clinical Focus)

The use of in vitro and ex vivo systems is instrumental in characterizing the metabolic profile of compounds like this compound without the complexities of whole-organism studies.

Cell-free systems, such as liver microsomes and S9 fractions, are valuable tools for studying drug metabolism as they contain a high concentration of metabolic enzymes. evotec.comenamine.netnih.govnih.gov Human liver microsomes have been used to enzymatically synthesize hydroxylated metabolites of mesocarb, with p-hydroxymesocarb (B566049) being the most prevalent metabolite observed. nih.govresearchgate.netevotec.com This indicates that the necessary enzymatic machinery for such transformations is present in these subcellular fractions.

Metabolic stability assays using liver microsomes are a standard in vitro method to determine a compound's intrinsic clearance. evotec.comenamine.netwaters.com While specific metabolic stability data for this compound is not widely published, studies on similar compounds demonstrate the utility of this approach. mdpi.commdpi.com For instance, the metabolic stability of hydroxy-α-sanshool was assessed in liver microsomes from various species, revealing differences in clearance rates. mdpi.com

Comparative metabolic studies reveal species-specific differences in drug metabolism.

Rats: Studies in rats using synthetic this compound have shown that its major metabolite in both urine and plasma is the p-hydroxylated derivative of the phenylcarbamoyl group. sigmaaldrich.com This suggests that the primary metabolic pathway for this compound in rats involves further hydroxylation. The plasma half-life of this compound in rats was determined to be 144 minutes. sigmaaldrich.com Earlier studies on mesocarb in rats identified hydroxy-mesocarb and dihydroxy-mesocarb as major urinary metabolites. mdpi.comdynamed.comnih.govresearchgate.net

Horses: In horses, the metabolism of mesocarb also leads to hydroxylated metabolites. However, the primary site of hydroxylation is believed to be the phenylisopropyl moiety, which is different from the main hydroxylation site in humans (the phenylcarbamoyl moiety). researchgate.net Two mono- and two di-hydroxylated metabolites have been identified as major metabolites in horse urine. researchgate.netresearchgate.net

Plants and Invertebrates: There is a significant lack of specific research on the metabolism of this compound in plants and invertebrates. Plants are known to produce a vast array of secondary metabolites and possess enzymes that can transform xenobiotics, but specific pathways for sydnone imines are not documented. labassociates.comdavidpublisher.com Similarly, marine invertebrates produce a diverse range of bioactive secondary metabolites, but their interaction with compounds like this compound has not been a focus of study. mdpi.com

Table 3: Comparative Metabolism of Mesocarb and its Hydroxylated Metabolites

| Organism | Primary Site of Hydroxylation | Major Metabolites Identified | Citation |

| Rat | Phenylcarbamoyl group (for this compound) | p-Hydroxylated derivative of the phenylcarbamoyl group | sigmaaldrich.com |

| Phenylisopropyl and Phenylcarbamoyl groups (for Mesocarb) | Hydroxy-mesocarb, Dihydroxy-mesocarb | mdpi.comdynamed.comnih.govresearchgate.net | |

| Horse | Phenylisopropyl moiety (for Mesocarb) | Two mono- and two di-hydroxylated metabolites | researchgate.netresearchgate.net |

| Human | Phenylcarbamoyl moiety (for Mesocarb) | p-Hydroxymesocarb | nih.govresearchgate.netontosight.aievotec.com |

| Plants | Not Determined | Not Determined | |

| Invertebrates | Not Determined | Not Determined |

Conjugation Pathways and Their Research Significance

Following Phase I metabolic transformations, which introduce or expose functional groups on the this compound molecule, the compound undergoes Phase II conjugation reactions. These pathways are crucial for increasing the water solubility of the metabolites, thereby facilitating their elimination from the body. The primary conjugation pathways identified for hydroxylated metabolites of mesocarb, including this compound, are glucuronidation and sulfation. The resulting conjugated metabolites are of significant interest in research, particularly in the field of analytical detection for anti-doping purposes.

Glucuronidation and Sulfation Mechanisms

Glucuronidation is a critical metabolic pathway for many xenobiotics, including the hydroxylated metabolites of mesocarb. sigmaaldrich.comwikipathways.org This reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl group. sigmaaldrich.comnih.gov The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). sigmaaldrich.comnih.gov In the case of this compound and its further hydroxylated derivatives, the exposed hydroxyl groups serve as acceptor sites for glucuronic acid. This process results in the formation of more polar glucuronide conjugates that are readily excretable in urine and bile. researchgate.net Studies on mesocarb metabolism in humans and horses have demonstrated that glucuronide conjugation is an extensive pathway for its hydroxylated metabolites. cnjournals.com In horses, the main hydroxylated metabolites were found to be almost entirely conjugated with glucuronic acid.

Sulfation, another important Phase II conjugation reaction, involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.gov This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.gov Similar to glucuronidation, the sulfation of hydroxylated mesocarb metabolites increases their water solubility and facilitates their excretion. The formation of sulfate conjugates of mesocarb metabolites, particularly p-hydroxymesocarb sulfate, has been identified as a key metabolic step. researchgate.netresearchgate.net

While the general mechanisms of glucuronidation and sulfation are well-established, specific research detailing the particular UGT and SULT isoforms responsible for the conjugation of this compound is limited in the public domain. The regioselectivity of these enzymes, which would determine which hydroxyl group is conjugated in di- and tri-hydroxylated metabolites of mesocarb, also requires further specific investigation.

Role of Conjugated Metabolites in Research and Analytical Detection

The conjugated metabolites of this compound and other hydroxylated mesocarb derivatives play a pivotal role in analytical research, especially in the context of anti-doping control. The direct detection of these conjugated metabolites in biological samples, such as urine, offers a longer window of detection for mesocarb use compared to the parent compound or its free metabolites. researchgate.net

One of the most significant findings in this area is the identification of p-hydroxymesocarb and its sulfate conjugate as major urinary metabolites of mesocarb. researchgate.netresearchgate.net Consequently, analytical methods for doping control often target these specific compounds. The development of sensitive and specific screening methods that can directly detect p-hydroxymesocarb sulfate without the need for prior hydrolysis of the conjugate has been a notable advancement in the field. researchgate.net This direct detection approach simplifies sample preparation and improves the reliability of identifying mesocarb administration.

The analysis of conjugated metabolites is often performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the separation, identification, and quantification of specific conjugated metabolites in complex biological matrices. The investigation of both free and conjugated metabolite fractions, often involving enzymatic hydrolysis with β-glucuronidase and sulfatase, provides a comprehensive profile of mesocarb metabolism. sigmaaldrich.comcnjournals.comresearchgate.net

The synthesis of hydroxylated mesocarb metabolites and their conjugates serves as crucial reference material for the validation of analytical methods and for ensuring the accuracy and legal defensibility of doping control analyses.

Interactive Data Tables

Table 1: Key Research Findings on this compound Conjugation

| Research Focus | Key Finding | Species Studied | Significance |

| Metabolite Identification | p-Hydroxymesocarb identified as a major metabolite, existing in both free and conjugated forms. | Human, Rat | Establishes a primary target for analytical detection. |

| Conjugation Pathway | Glucuronidation is an extensive metabolic pathway for hydroxylated mesocarb metabolites. | Human, Horse | Highlights the importance of analyzing glucuronide conjugates. |

| Conjugation Pathway | Sulfation is a key conjugation pathway, with p-hydroxymesocarb sulfate being a prominent metabolite. | Human | Provides a specific and long-term marker for mesocarb use. |

| Analytical Detection | Direct detection of sulfate and glucuronide conjugated metabolites in urine is feasible and effective. | Human | Improves the window of detection for anti-doping screening. |

| Analytical Methodology | LC-MS/MS is a primary technique for the identification and quantification of conjugated metabolites. | Human, Horse | Enables sensitive and specific analysis of metabolites. |

Environmental Fate, Transport, and Degradation Studies of 2 Hydroxymesocarb

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Hydroxymesocarb, there is no available research on its degradation through such pathways in environmental settings.

Photolytic Transformation Processes and Kinetics

Photolysis, the breakdown of compounds by light, is a crucial environmental degradation pathway. However, no studies have been identified that investigate the photolytic transformation of this compound. Key data points that are currently unavailable include its phototransformation rate, the identification of resulting byproducts, and the kinetics of these reactions under various light conditions.

Hydrolysis and Chemical Stability in Aqueous Environments

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound in aqueous environments, such as rivers, lakes, and groundwater, has not been documented. Research is needed to determine its half-life in water under different pH and temperature conditions, and to identify any potential hydrolysis degradation products.

Biotic Degradation in Environmental Compartments

Biotic degradation, the breakdown of organic matter by living organisms, is a primary mechanism for the removal of pollutants from the environment. There is currently no information on the biotic degradation of this compound.

Microbial Degradation in Soil and Water Ecosystems

The role of microorganisms in the degradation of this compound in soil and aquatic ecosystems is unknown. Studies are required to identify microbial species capable of metabolizing this compound, the enzymatic pathways involved, and the rate of degradation in different environmental compartments.

Biotransformation in Plant Systems (Phytoremediation Research)

Phytoremediation uses plants to clean up contaminated environments. There is no research on the potential for plants to absorb, accumulate, or transform this compound. Investigating the biotransformation of this compound in various plant species could reveal potential phytoremediation strategies.

Environmental Transport and Predictive Modeling

Understanding the movement and distribution of chemicals in the environment is critical for assessing their potential impact. To date, no studies have been published on the environmental transport of this compound. Furthermore, the absence of fundamental physicochemical data and degradation kinetics prevents the development of predictive models to estimate its environmental fate and transport.

Leaching and Runoff Dynamics in Soil Systems

There are currently no available studies that specifically investigate the leaching and runoff dynamics of this compound in soil systems. Research into how this compound interacts with different soil types, its potential for mobility with soil water, and its likelihood of being transported into aquatic environments via surface runoff has not been published. Factors that typically influence the leaching potential of a substance—such as its water solubility, soil adsorption coefficient (Koc), and persistence in the soil environment—remain uncharacterized for this compound.

Atmospheric Transport and Deposition Patterns

Similarly, information regarding the atmospheric transport and deposition of this compound is not available. Key physical and chemical properties that would determine its behavior in the atmosphere, such as its vapor pressure and potential for atmospheric degradation, have not been documented. Consequently, its potential for long-range atmospheric transport and subsequent deposition into terrestrial and aquatic ecosystems is unknown.

Mechanistic Investigations and Biochemical Interactions of 2 Hydroxymesocarb

Enzyme-Substrate Interaction Studies

The transformation of a parent compound into its metabolites is a process governed by specific enzyme-substrate interactions. These interactions are dictated by the structural compatibility between the enzyme's active site and the substrate molecule. Research into this area for 2-Hydroxymesocarb helps to elucidate the pathways of its formation and further breakdown. The "induced fit" model of enzyme-substrate interaction suggests that the binding of a substrate can cause conformational changes in the enzyme, leading to an optimal alignment for catalysis. libretexts.org This dynamic process is crucial for the enzymatic transformation of compounds like this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to simulate and predict the behavior of molecules, offering insights that complement experimental data. openaccessjournals.comwikipedia.org These methods range from molecular mechanics, which treats molecules as collections of atoms governed by classical physics, to quantum mechanics, which provides a more detailed description of electronic structure. upc.edukallipos.gr For this compound, computational modeling can help predict its interactions with biological targets and elucidate its chemical properties at an atomic level.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. jscimedcentral.comresearchgate.netnih.gov This method is instrumental in drug discovery and for understanding the interactions of metabolites. nih.govmdpi.com The process involves sampling various conformations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.comaps.org

Binding affinity, a measure of the strength of the interaction between a ligand and its target, is a critical parameter. mdpi.comarxiv.org Computational models like Boltz-2 have shown the potential to predict protein-ligand binding affinity with high accuracy, approaching that of more resource-intensive methods like free-energy perturbation (FEP) simulations, but at a fraction of the computational cost. mit.edu For metalloproteins, specialized servers like BAPPL-Z can compute binding free energy by considering the unique coordination chemistry of the metal ion. scfbio-iitd.res.in In the case of this compound, while specific docking studies are not detailed in the provided literature, its receptor binding affinity is a recognized property of interest. regulations.gov

Interactive Table: Key Concepts in Molecular Docking and Binding Affinity

| Term | Description | Relevance to this compound |

| Molecular Docking | A computational method that predicts the binding orientation of a small molecule (ligand) to a macromolecule (receptor). | Could be used to predict how this compound fits into the active site of metabolic enzymes or receptor proteins. |

| Scoring Function | An algorithm used in docking to estimate the binding affinity and rank different binding poses. | Would be essential for identifying the most likely and stable binding mode of this compound to a target. |

| Binding Affinity | The strength of the binding interaction between a single biomolecule and its ligand/binding partner. | A key determinant of the biological activity of this compound; its affinity for various receptors is a subject of study. regulations.gov |

| Free-Energy Perturbation (FEP) | A rigorous computational method to calculate relative binding affinities between similar ligands. | Could provide highly accurate predictions of the binding affinity of this compound compared to its parent compound or other metabolites. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules by solving the Schrödinger equation with various approximations. unipd.itscienceopen.com Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. clinicsearchonline.orgrsc.orgrsc.org

The analysis of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and distribution of these orbitals can predict a molecule's susceptibility to electrophilic or nucleophilic attack. clinicsearchonline.orgmdpi.com For instance, a study on 2,2'-Dithymoquinone using DFT revealed its HOMO-LUMO gap, which is indicative of its chemical reactivity and potential for selective interactions. clinicsearchonline.org Similar calculations for this compound would illuminate its electronic properties, helping to explain its metabolic fate and interactions with biomolecules. nih.govrsc.orgaps.org Advanced computational methods can even predict complex properties like mass spectra from first principles. rsc.org

Interactive Table: Quantum Chemistry Concepts

| Concept | Description | Potential Application to this compound |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | To calculate the optimized geometry, electronic properties, and reactivity indices of this compound. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. It represents the ability to donate an electron. | The energy and shape of HOMO would indicate regions of this compound susceptible to oxidation. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. It represents the ability to accept an electron. | The energy and shape of LUMO would indicate regions where this compound could undergo reduction or react with nucleophiles. |

| Electronic Structure | The arrangement of electrons in an atom, molecule, or solid. arxiv.org | Understanding the electronic structure is key to predicting the chemical behavior and reactivity of this compound. |

Interactions with Biomolecules (Non-Outcome Focused)

Beyond enzymatic catalysis, the interaction of small molecules with other biomolecules like proteins and nucleic acids is crucial for understanding their broader biological footprint. These interactions can be non-covalent and may not lead to a direct chemical transformation but can influence cellular processes.

Studies of Binding to Nucleic Acids and Proteins

Small molecules can bind to proteins and nucleic acids (DNA and RNA), potentially altering their structure and function. nih.govopentextbc.camdpi.com Proteins that bind nucleic acids often feature specific domains, such as cold-shock domains or zinc fingers, which recognize particular sequences or structures. mdpi.comnih.gov The binding can occur through various forces, including hydrogen bonds and stacking interactions. nih.gov

While direct studies on this compound binding to nucleic acids are not prevalent in the searched literature, the principles governing such interactions are well-established. For example, molecules can be designed to bind to nucleic acids via base pairing or by targeting the sugar-phosphate backbone. mit.edubeilstein-journals.org Similarly, many proteins have been identified as targets for small molecules. For instance, studies on SARS-CoV-2 have shown that its structural proteins can bind to biomolecules like hemoglobin. mdpi.com Identifying which proteins or nucleic acid sequences this compound might bind to would be a critical step in understanding its complete biochemical profile.

Investigation of Cellular Uptake Mechanisms for this compound in Model Systems Remains Largely Unexplored

Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular uptake mechanisms of this compound. Extensive searches of scientific databases and research publications did not yield any studies specifically investigating how this compound permeates cell membranes in model systems.

While in vitro models are standard tools for elucidating the absorption and transport of chemical compounds, no such research has been published for this compound. Typically, researchers would employ cell lines such as Caco-2, which are derived from human colorectal carcinoma and differentiate into a monolayer of polarized enterocytes, to predict intestinal absorption. evotec.comnih.gov Such studies involve measuring the rate of flux of a compound across the cell monolayer, often in both the apical-to-basolateral and basolateral-to-apical directions to determine if active efflux is involved. evotec.commedtechbcn.com The apparent permeability coefficient (Papp) is a key parameter derived from these experiments. nih.govbioivt.com

The cellular uptake of compounds can occur through various mechanisms, including passive diffusion across the lipid bilayer, carrier-mediated transport involving specific transporter proteins, and endocytosis. mdpi.comresearchgate.netbeilstein-journals.org The physicochemical properties of a compound, such as its lipophilicity, size, and charge, heavily influence its primary mode of transport. For instance, lipophilic solutes tend to show higher rates of passive diffusion across cell membranes. nih.gov

Given that this compound is a hydroxylated metabolite of Mesocarb, its polarity is likely increased compared to the parent compound. This change could potentially influence its transport mechanism, possibly favoring interaction with specific transporters over passive diffusion. However, without experimental data, any proposed mechanism remains speculative. Studies on structurally analogous compounds or the parent drug, Mesocarb, could offer predictive insights, but no direct research on their cellular transport was identified in the current search.

Further research, including permeability assays using in vitro models like Caco-2 cells, is necessary to elucidate the pathways by which this compound enters cells. Such investigations would be crucial for a comprehensive understanding of its biochemical and pharmacological profile.

Advanced Research Directions and Future Perspectives

Emerging Analytical Technologies for 2-Hydroxymesocarb Profiling

The accurate and rapid profiling of this compound is critical, particularly in fields like anti-doping and forensic toxicology. While established methods like gas and liquid chromatography coupled with mass spectrometry (GC-MS, LC-MS) are reliable, emerging technologies promise higher throughput, increased sensitivity, and on-site capabilities. unam.mxresearchgate.net

The trend towards miniaturization in analytical chemistry is driven by the need for faster analysis, reduced sample and reagent consumption, and portability. chromatographyonline.com These "lab-on-a-chip" or micro-total analysis systems (µTAS) integrate multiple analytical steps like sample preparation, separation, and detection onto a single microfabricated chip. rsc.org For stimulant analysis, techniques such as capillary electrophoresis (CE) and nano-liquid chromatography (nano-LC) have been successfully miniaturized. chromatographyonline.com While not yet specifically documented for this compound, the development of portable CE devices and micro-NIR platforms for other stimulants like scopolamine (B1681570) and cocaine demonstrates the potential for on-site screening that could be adapted for mesocarb metabolites. chromatographyonline.comresearchgate.net

High-throughput screening is essential in anti-doping laboratories where large numbers of samples must be processed efficiently. tandfonline.com Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advance, offering faster and more sensitive screening for a wide array of doping agents, including mesocarb metabolites. dshs-koeln.de Methods have been developed that allow for a 5-minute chromatographic analysis, drastically reducing turnaround times. dshs-koeln.de Further advancements include two-dimensional liquid chromatography (2D-LC), which enhances separation power for complex samples by using two different chromatographic modes, and Capillary Electrophoresis-Mass Spectrometry (CE-MS) analyzers, which offer simplified and powerful methods for analyzing specific components like metabolites in culture media. ijsra.netbioprocessonline.com

| Technology | Principle | Potential Application for this compound | Key Advantages |

| UPLC-MS/MS | High-pressure liquid chromatography for rapid separation, coupled with tandem mass spectrometry for sensitive and specific detection. ijsra.net | High-throughput screening in anti-doping and forensic analysis. dshs-koeln.de | High speed, sensitivity, and resolution. |

| Miniaturized CE | Separation of ions in a narrow capillary based on their electrophoretic mobility. chromatographyonline.com | Portable, on-site screening for mesocarb use. | Low sample/reagent use, portability, low cost. chromatographyonline.com |

| Lab-on-a-Chip (µTAS) | Integration of multiple analytical processes (sample prep, separation, detection) on a microchip. rsc.org | Automated, rapid analysis of biological fluids for this compound. | Automation, speed, reduced volumes. researchgate.net |

| 2D-Liquid Chromatography (2D-LC) | Utilizes two independent dimensions of separation for enhanced resolution of complex mixtures. ijsra.net | Detailed characterization of isomeric metabolites and separation from complex biological matrices. | Greatly increased peak capacity and resolution. ijsra.net |

A complete understanding of the biological impact of a xenobiotic like mesocarb requires looking beyond the parent drug and its primary metabolites. Multi-omics approaches, which combine data from different biological layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—can provide a holistic view of the molecular mechanisms affected by the substance. frontlinegenomics.comthermofisher.com

While specific multi-omics studies on this compound are not yet published, research on other stimulants like methamphetamine has demonstrated the power of this approach. tandfonline.comnih.gov By combining targeted and untargeted metabolomics, researchers have identified significant disruptions in amino acid and lipid metabolism following heavy methamphetamine use. nih.govmdpi.com

Applying a similar strategy to this compound could:

Identify Novel Biomarkers: Uncover new downstream metabolites or endogenous compounds whose levels change in response to mesocarb administration, providing new biomarkers for detection and physiological monitoring. tandfonline.com

Elucidate Toxicity Mechanisms: Link changes in gene expression (transcriptomics) and protein levels (proteomics) with metabolic perturbations (metabolomics) to understand the pathways leading to potential toxicity.

Enable Precision Medicine: Understand how an individual's genetic makeup (genomics) influences the metabolism of mesocarb to this compound and other metabolites, paving the way for personalized risk assessment. nih.gov

Integration of Systems Biology and Network Analysis

Systems biology aims to understand complex biological systems by studying the interactions between their components. researchgate.net Rather than focusing on a single metabolic reaction, it uses computational and mathematical models to analyze entire networks of interactions. mpg.degithub.io

The metabolism of mesocarb into this compound and other hydroxylated and conjugated derivatives is part of a larger, complex metabolic network. researchgate.netdshs-koeln.de Network analysis, powered by multi-omics data, can be used to map these intricate connections. nih.gov For example, studies on methamphetamine addiction have used integrated network analysis to show how the drug affects broad metabolic pathways, including the metabolism of lipids and amino acids. nih.govmdpi.com

For this compound, this approach could:

Map the complete metabolic fate of mesocarb, identifying all interconnected metabolites and the enzymes responsible for their formation.

Reveal how the presence of this compound perturbs other endogenous metabolic pathways.

Identify key nodes or control points within the network that could be targeted for therapeutic intervention to mitigate any adverse effects.

Tools like the BiGG Models knowledgebase, which contains numerous curated genome-scale metabolic models, could serve as a foundation for building a specific model of mesocarb metabolism within a human cellular context. ucsd.edu

Predictive modeling uses computational algorithms and simulations to forecast the behavior of chemical compounds. patheon.com This is a powerful tool for assessing the potential risks of a substance without extensive and costly experimental testing. nih.gov

Environmental Fate: The environmental fate of pharmaceuticals and their metabolites is a growing concern. Predictive models can estimate a compound's persistence, bioaccumulation, and potential for degradation in the environment. researchgate.net Platforms like BiodegPred use machine learning algorithms, such as support vector machines (SVMs), trained on data from known compounds to predict whether a new molecule will be biodegradable or recalcitrant. nih.govnih.gov Such a model could be applied to this compound to forecast its behavior if released into ecosystems, for instance, through wastewater.

Biological Fate: In a biological context, predictive models can forecast a drug's metabolic profile. cas.org By analyzing a compound's chemical structure, these models can predict which enzymes will act on it and what metabolites are likely to form. This is crucial for identifying potentially reactive or toxic metabolites early in the drug development process. Furthermore, predictive models are increasingly used in clinical bioinformatics to classify patient outcomes or diagnose diseases based on 'omics' data. bioxpedia.comnih.gov For this compound, this could involve predicting inter-individual variability in metabolism based on genetic data.

| Modeling Type | Objective | Methodology | Relevance to this compound |

| Environmental Fate Modeling | Predict persistence, degradation, and toxicity in the environment. | Machine learning (e.g., SVMs) trained on biodegradability databases. nih.govnih.gov | Assess the environmental risk and persistence of the metabolite. |

| Biological Fate Modeling | Predict metabolic pathways and potential for toxicity in organisms. | Structure-based computational analysis, knowledge graphs, AI. patheon.comcas.org | Anticipate metabolic profiles in different individuals and identify potential toxicological risks. |

| Network Modeling | Elucidate the interactions within complex biological systems. | Constraint-based modeling (COBRA), integration of multi-omics data. mpg.denih.gov | Understand the system-wide biological impact of the compound beyond its primary metabolic reactions. |

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govvapourtec.com This is highly relevant for the synthesis of reference standards for metabolites like this compound, which are essential for research and doping control but are not commercially available. dshs-koeln.dewada-ama.org

Recent research has demonstrated an innovative, sustainable approach to synthesizing mesocarb analogues using mechanochemistry. chemrxiv.orgresearchgate.net This method involves conducting reactions by ball-milling in the solid state, which avoids the use of hazardous solvents and can lead to higher efficiency. researchgate.net This eco-friendly strategy represents a significant improvement in safety and environmental footprint over classical synthetic routes. chemrxiv.org

Other green chemistry initiatives that could be applied to the synthesis of this compound and related compounds include:

Use of Greener Solvents: Replacing hazardous organic solvents with water. "Chemistry in Water" technology uses designer surfactants to create nanoreactors in water, allowing organic reactions to proceed efficiently and with higher selectivity. evonik.com

Catalysis: Employing highly efficient and non-toxic catalysts, such as manganese-based catalysts, which can drive reactions under mild conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

The adoption of these sustainable practices not only reduces the environmental impact of chemical synthesis but also aligns with the broader goal of creating safer and more efficient scientific methodologies. rsc.org

Development of Environmentally Benign Synthetic Routes for Research Standards

The advancement of research on this compound and its related compounds necessitates the availability of high-purity research standards. Traditional chemical syntheses often rely on hazardous solvents and generate significant waste, prompting a shift towards more environmentally benign methodologies. nih.gov Green chemistry principles offer a framework for developing safer and more sustainable synthetic routes. wikipedia.orgepa.gov These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reaction conditions, and the utilization of renewable feedstocks. nih.govwikipedia.orgepa.gov

One promising approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times, often to under 10 minutes, and can be performed in the absence of toxic solvents, thereby aligning with green chemistry goals of energy efficiency and waste reduction. fip.orgresearchgate.net For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been successfully achieved using microwave irradiation with yields ranging from 68-81%. fip.orgresearchgate.net

Another key strategy is the use of water as a reaction medium, which is a safe and environmentally friendly alternative to volatile organic solvents. rsc.orgbenthamscience.com Efficient, one-step syntheses of various heterocyclic compounds have been demonstrated in water, offering excellent yields and short reaction times. rsc.org Furthermore, biocatalysis, employing genetically engineered microbes, presents an innovative and environmentally benign route for chemical synthesis. epa.gov This method utilizes renewable feedstocks like glucose and employs water as the primary solvent, avoiding the generation of toxic intermediates and byproducts. epa.gov

The development of such greener synthetic methods is not only crucial for reducing the environmental impact of chemical research but also for ensuring the cost-effective and efficient production of this compound research standards. nih.gov

Addressing Research Challenges and Future Opportunities

Bridging Knowledge Gaps in Metabolite Pathways and Isomer Characterization

A significant challenge in the study of this compound lies in the comprehensive understanding of its metabolic fate. While it is known that mesocarb is metabolized into mono-, di-, and trihydroxylated isomers, the precise regiochemical structures of many of these metabolites remain unidentified. wada-ama.org This lack of complete characterization presents a substantial knowledge gap. wada-ama.orgmdpi.comnih.gov

The complexity of metabolite identification is further compounded by the presence of numerous isomers. For instance, studies have detected two isomers of hydroxymesocarb, two of dihydroxymesocarb, and two of trihydroxymesocarb in human urine, in addition to the parent drug. researchgate.netdshs-koeln.de Distinguishing between these isomers requires sophisticated analytical techniques, as they often exhibit similar mass spectral properties. dshs-koeln.deresearchgate.net

Untargeted metabolomics strategies, while powerful for detecting a wide range of metabolites, face challenges in confident metabolite identification. nih.govfrontiersin.org The process is complicated by non-standardized nomenclature and the potential for false positive identifications. nih.gov Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the structural elucidation of these metabolites. wada-ama.org

Future research should focus on systematically identifying and characterizing all major and minor metabolites of this compound. This will require the synthesis of potential metabolites to be used as reference compounds for comparison with those formed in vivo. wada-ama.org A deeper understanding of the metabolic pathways will provide a more complete picture of the compound's biotransformation and persistence in the body. mdpi.com

Table 1: Identified Metabolites of Mesocarb in Human Urine

| Metabolite Class | Number of Isomers Detected |

|---|---|

| Hydroxymesocarb | 2 |

| p-Hydroxymesocarb (B566049) | 1 |

| Dihydroxymesocarb | 2 |

| Trihydroxymesocarb | 2 |

Data sourced from multiple studies. researchgate.netdshs-koeln.de

Development of New Reference Materials and Analytical Standards

The reliable and legally defensible analysis of this compound and its metabolites is critically dependent on the availability of pure and well-characterized reference materials. wada-ama.org Currently, many of the hydroxylated metabolites of mesocarb are not commercially available, which hampers research and routine analysis. wada-ama.org

The synthesis of these metabolites is therefore a high-priority research area. wada-ama.org The availability of these standards is crucial for several reasons:

Method Validation: Reference materials are essential for validating the accuracy and reliability of analytical methods used for detection. casss.orgiaea.org

Quality Assurance: They are used in quality control procedures to ensure the consistency and comparability of results between different laboratories. wada-ama.orgiaea.org

Structural Confirmation: Synthesized standards allow for the definitive identification of metabolites detected in biological samples by comparing their analytical properties. wada-ama.org

The development of these reference materials should adhere to stringent quality standards, such as those outlined by ISO 17034 for certified reference materials (CRMs). zeptometrix.cominorganicventures.com CRMs provide the highest level of accuracy and traceability. inorganicventures.com A two-tiered approach, involving a primary in-house reference standard and a secondary working reference standard, is often recommended for biopharmaceutical products and can be adapted for these chemical standards. casss.org

Future efforts should focus on the synthesis, purification, and comprehensive characterization of all major this compound metabolites. wada-ama.org Making these reference materials widely available to the scientific community will facilitate further research into the compound's metabolism, pharmacokinetics, and analytical detection. wada-ama.org

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| Mesocarb |

| p-Hydroxymesocarb |

| Dihydroxymesocarb |

| Trihydroxymesocarb |

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing 2-Hydroxymesocarb with high yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) using iterative experimental design. Monitor reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods. Purify via recrystallization or column chromatography, and validate purity using HPLC (≥95% purity threshold) and elemental analysis . For reproducibility, document all parameters (e.g., stoichiometry, reaction time) in the Experimental section, adhering to journal guidelines for compound preparation .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to assign proton and carbon environments, IR spectroscopy for functional groups (e.g., hydroxyl stretches), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to determine melting point consistency. Report spectral peaks and retention times in supplementary materials .

- Example Data Table:

| Technique | Key Observations | Reference Standard |

|---|---|---|

| -NMR | δ 7.2–7.4 (aromatic protons) | CDCl₃ |

| HPLC Retention | 8.2 min (C18 column, acetonitrile/water) | USP guidelines |

Q. What safety protocols are essential when handling this compound in laboratory settings?